2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole
Description
Properties
IUPAC Name |
2-(5-methoxy-1-methylbenzimidazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-14-10-4-3-8(15-2)7-9(10)13-11(14)5-6-12/h3-4,7H,5-6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHMMHHWZQRIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminobenzyl alcohol with an aldehyde, followed by cyclization and methylation steps . The reaction conditions often require the use of catalysts such as nickel or palladium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as dyes or catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The activity and properties of benzimidazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Solubility: The aminoethyl group in the target compound increases hydrophilicity (logP ~1.5 estimated) compared to chlorophenyl (logP ~3.5) or butoxy (logP ~4.0) derivatives .
- Stability: Ester-containing derivatives (e.g., Ethyl 5-amino-1-methyl-2-butanoate) may undergo hydrolysis in vivo, unlike the stable methoxy group .
Biological Activity
2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. Benzimidazoles are known for their pharmacological properties, including anticancer, antimicrobial, and antiparasitic effects. This article explores the biological activity of this compound, supported by various studies and findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines.
Key Findings:
- IC50 Values: Studies indicate that certain benzimidazole derivatives exhibit IC50 values below 10 µM against human cancer cell lines such as HePG2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma) .
- Mechanism of Action: The anticancer activity is often attributed to the inhibition of microtubule dynamics, which is crucial for cell division .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives are well-documented. Compounds similar to this compound have demonstrated efficacy against a range of bacterial and fungal pathogens.
Antibacterial Efficacy:
- Minimum Inhibitory Concentrations (MICs): Studies report MIC values ranging from 1 to 16 µg/mL against Gram-positive and Gram-negative bacteria . For example, derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli.
Antifungal Activity:
- Compounds have also been tested against fungi such as Candida albicans, with MICs indicating moderate to high antifungal activity .
Antiparasitic Activity
Benzimidazole derivatives are recognized for their antiparasitic effects, particularly against protozoan parasites. Research indicates that some compounds outperform traditional antiparasitic drugs.
Notable Results:
- Selectivity: Certain derivatives have shown selective activity against Giardia intestinalis and Trichomonas vaginalis, with IC50 values in the nanomolar range .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. The presence of various substituents at different positions on the benzimidazole ring affects its pharmacological profile.
SAR Insights:
- Positioning of Substituents: The introduction of alkyl or functional groups at specific positions (e.g., 1-, 2-, or 5-) can enhance the compound's biological activity .
| Substituent Position | Biological Activity |
|---|---|
| 1 | Enhanced anticancer activity |
| 2 | Increased antibacterial efficacy |
| 5 | Improved antifungal properties |
Case Studies
Several case studies illustrate the effectiveness of benzimidazole derivatives in clinical and laboratory settings:
- Anticancer Study: A study involving a series of benzimidazole derivatives demonstrated significant inhibitory effects on multiple cancer cell lines, with some compounds achieving IC50 values below 10 µM .
- Antimicrobial Evaluation: In vitro evaluations showed that certain derivatives exhibited potent antibacterial effects against resistant strains of Staphylococcus aureus, outperforming standard antibiotics .
- Antiparasitic Research: A comparative study highlighted that some synthesized benzimidazole derivatives had superior activity against protozoan infections compared to established treatments like metronidazole .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves condensation of substituted o-phenylenediamines with carbonyl derivatives under acidic conditions. For example, describes using potassium carbonate and sodium methoxide in methanol/water to achieve cyclization, yielding 75% purity after refluxing for 2 hours. Optimization may include adjusting solvent polarity (e.g., methanol vs. ethyl acetate), catalyst selection (e.g., anhydrous MgCl₂ for moisture control), and stepwise neutralization with dilute HCl to isolate intermediates .
Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structure of this compound and its intermediates?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the methoxy group (~δ 3.8 ppm for OCH₃), benzimidazole aromatic protons (δ 6.5–8.0 ppm), and the aminoethyl side chain (δ 1.5–2.5 ppm for CH₂NH₂). highlights the use of DEPT-135 to distinguish CH₂ and CH₃ groups in related benzimidazoles.
- IR : Stretching vibrations for NH₂ (~3300 cm⁻¹), C=N (~1600 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) confirm functional groups .
Q. What purification strategies are effective for removing by-products like unreacted amines or solvents?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. notes that repeated extraction with ethyl acetate and drying over MgSO₄ improves purity. For polar by-products, recrystallization in ethanol/water (1:3) is recommended .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound, especially regarding substituent orientation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with software like Mercury ( ) enables visualization of bond angles and torsional strain. For example, uses SCXRD to confirm the planar geometry of the benzimidazole core and the non-coplanar methoxy group. Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize crystal packing .
Q. What computational methods are suitable for predicting the compound’s bioactivity, and how do they align with experimental pharmacological data?
- Methodological Answer :
- Docking Studies : Software like AutoDock Vina can model binding to targets (e.g., α-glucosidase in ). Adjust scoring functions to prioritize hydrogen bonds with the aminoethyl group and π-π stacking with the benzimidazole ring.
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes. correlates computed binding free energies (MM-PBSA) with experimental IC₅₀ values for antimicrobial activity .
Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies, such as unexpected loss of activity despite favorable substituent modifications?
- Methodological Answer :
- Metabolite Screening : Use LC-MS to identify oxidative degradation (e.g., demethylation of the methoxy group, ).
- Steric Maps : Generate CoMFA/CoMSIA models to detect unfavorable steric clashes (e.g., bulky substituents near the aminoethyl side chain). highlights SAR contradictions resolved by analyzing electronic effects via Hammett plots .
Q. What strategies mitigate challenges in synthesizing analogs with heterocyclic substituents (e.g., thiophene, triazole) on the benzimidazole core?
- Methodological Answer :
- Click Chemistry : describes Cu(I)-catalyzed azide-alkyne cycloaddition to attach triazole groups. Optimize catalyst loading (10 mol% CuSO₄·5H₂O) and reaction time (24–48 hrs) under N₂.
- Protection/Deprotection : Use Boc-protected aminoethyl intermediates (e.g., Boc₂O in THF) to prevent side reactions during heterocycle coupling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
